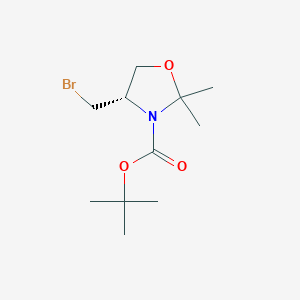

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a carboxylate ester. It is often used in organic synthesis due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate and a bromomethylating agent.

Reaction Conditions: The bromomethylation reaction is usually carried out under mild conditions using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate is dissolved in the solvent, and the base is added to deprotonate the oxazolidine. The bromomethylating agent is then added slowly to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Oxidation to Aldehyde via Swern Oxidation

The alcohol derivative undergoes oxidation to form an aldehyde, a pivotal step for further functionalization.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMSO, oxalyl chloride, Et<sub>3</sub>N | –78°C → 0°C, CH<sub>2</sub>Cl<sub>2</sub> | (S)-tert-Butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate | 97–100% (crude) |

Mechanistic Insights :

- The Swern oxidation proceeds via activation of DMSO by oxalyl chloride, forming an electrophilic sulfonium ion.

- The aldehyde is obtained without over-oxidation to carboxylic acids .

Wittig Olefination of the Aldehyde

The aldehyde intermediate participates in Wittig reactions to generate alkenes, expanding its utility in C–C bond formation.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide, n-BuLi | THF, 0°C → RT | (S)-tert-Butyl 2,2-dimethyl-4-vinyloxazolidine-3-carboxylate | 74% |

Key Observations :

- The reaction is stereospecific, producing trans-alkenes due to the ylide’s geometry.

- The Boc group remains intact under these conditions .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine for further functionalization.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA, CH<sub>2</sub>Cl<sub>2</sub> | RT, 1–2 hrs | (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-oxazolidine | - |

Applications :

- Deprotection is critical for synthesizing amines or peptides.

- The reaction is compatible with acid-labile functional groups .

Comparative Analysis of Key Reactions

The table below summarizes the reactivity and applications of the compound’s functional groups:

| Functional Group | Reaction Type | Reagents | Product Utility |

|---|---|---|---|

| Bromomethyl (C–Br) | S<sub>N</sub>2 substitution | Nucleophiles (e.g., H<sub>2</sub>O, amines) | Alcohols, amines, thioethers |

| Alcohol (C–OH) | Oxidation | Swern conditions | Aldehydes for C–C coupling |

| Aldehyde (C=O) | Wittig reaction | Phosphorus ylides | Alkenes for polymerization/drug intermediates |

| Boc group | Acidolysis | TFA/HCl | Free amines for peptide synthesis |

Stereochemical Considerations

The (4S) configuration directs stereochemical outcomes:

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Protecting Group: The oxazolidine ring can serve as a protecting group for amines and alcohols during multi-step synthetic processes.

Biology

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates, facilitating the study of biological processes.

Medicine

Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.

Industry

Polymer Chemistry: Used in the synthesis of specialty polymers and resins with unique properties.

Mecanismo De Acción

The mechanism by which tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects is primarily through its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and bioconjugation applications.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.

tert-Butyl (4S)-4-(methyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Lacks the bromomethyl group, having a simple methyl group instead.

Uniqueness

The presence of the bromomethyl group in tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate imparts unique reactivity compared to its analogs. The bromomethyl group is more reactive towards nucleophiles than the chloromethyl or hydroxymethyl groups, making it a valuable intermediate in organic synthesis.

Actividad Biológica

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an oxazolidine ring and a bromomethyl group, suggests interesting biological activities that merit detailed examination.

- Chemical Formula : C₁₁H₂₀BrNO₃

- Molecular Weight : 294.19 g/mol

- CAS Number : 857906-94-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazolidine structure is known for its role in drug design, particularly in antibiotics and anticancer agents. The bromomethyl group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown potential against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other oxazolidine derivatives.

- Case Study : A study demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a therapeutic agent in treating resistant infections.

-

Antitumor Activity :

- Preliminary data suggest that this compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cell lines through the activation of caspases.

- Research Findings : In vitro studies indicated a dose-dependent reduction in viability of human breast cancer cells (MCF-7) when treated with the compound.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit certain proteases involved in disease progression.

- Findings : Specific inhibition of matrix metalloproteinases (MMPs) was observed, which are crucial in cancer metastasis.

Data Summary Table

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Antitumor | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of MMPs |

Safety and Handling

Safety data sheets indicate that while the compound is primarily used for laboratory purposes and chemical synthesis, it should be handled with care due to potential hazards associated with brominated compounds.

Propiedades

IUPAC Name |

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPBVQWEAFHRD-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.